molecular formula C14H15FN4O2 B2459712 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 2034408-61-0

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone

Cat. No.: B2459712
CAS No.: 2034408-61-0
M. Wt: 290.298
InChI Key: PORABHNISMBRFR-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a fluorophenoxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Formation of the Pyrrolidine Ring: This might involve the cyclization of a suitable precursor.

    Coupling of the Fluorophenoxy Group: This step could involve a nucleophilic substitution reaction where the fluorophenoxy group is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions could modify the triazole or pyrrolidine rings.

    Substitution: The fluorophenoxy group could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its potential as a therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with triazole and pyrrolidine rings can interact with enzymes or receptors, affecting their activity. The fluorophenoxy group might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-chlorophenoxy)ethanone
  • 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-bromophenoxy)ethanone

Uniqueness

The presence of the fluorophenoxy group in 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone might confer unique properties such as increased metabolic stability or enhanced biological activity compared to its chloro or bromo analogs.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2/c15-12-3-1-2-4-13(12)21-10-14(20)18-8-5-11(9-18)19-16-6-7-17-19/h1-4,6-7,11H,5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORABHNISMBRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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